Tiropramide-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H41N3O3 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
N-[1-(dipropylamino)-3-[4-[2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]phenyl]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C28H41N3O3/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32)/i3D3,7D2 |
InChI Key |
FDBWMYOFXWMGEY-BBWXTLFWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC)CCOC1=CC=C(C=C1)CC(C(=O)N(CCC)CCC)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Tiropramide-d5: A Technical Guide to Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical quality attributes of Tiropramide-d5, a deuterated analog of the antispasmodic agent Tiropramide. The focus of this document is on the isotopic purity and stability of this compound, offering detailed methodologies for its assessment and summarizing key data to support its use in research and drug development.
Introduction to Tiropramide and the Role of Deuteration
Tiropramide is a smooth muscle relaxant used for the treatment of spastic pain of the gastrointestinal system.[1] Its mechanism of action is multifaceted, primarily involving the inhibition of phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation.[2][3] Tiropramide also exhibits anticholinergic properties and inhibits calcium ion influx, further contributing to its spasmolytic effects.[4][5]
Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic profile of a compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage.[6] This phenomenon, known as the deuterium kinetic isotope effect (DKIE), can result in reduced metabolic clearance, increased half-life, and potentially a more favorable side-effect profile.[6] this compound is a stable isotope-labeled version of Tiropramide, designed for use as an internal standard in quantitative bioanalytical assays or as a potential therapeutic agent with an altered metabolic fate.
Isotopic Purity of this compound
The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of the molecule that contains the desired number of deuterium atoms. High isotopic enrichment is essential for its utility as an internal standard and for ensuring the desired pharmacological effects if used as a therapeutic agent.
Quantitative Assessment of Isotopic Purity
The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]
Table 1: Hypothetical Isotopic Purity Data for a Batch of this compound
| Parameter | Specification | Result | Method |
| Isotopic Enrichment | ≥ 98% | 99.2% | LC-HRMS |
| Chemical Purity | ≥ 99.0% | 99.7% | HPLC-UV |
| d0 Content | ≤ 1.0% | 0.3% | LC-HRMS |
| d1-d4 Content | ≤ 1.0% | 0.5% | LC-HRMS |
| Position of Deuteration | Confirmed | Conforms | 2H NMR |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol for Isotopic Purity Determination by LC-HRMS
This protocol outlines a general procedure for the determination of the isotopic enrichment of this compound.
Objective: To quantify the percentage of this compound and the relative abundance of other isotopic variants (d0-d4).
Instrumentation:
-
Liquid Chromatograph (LC) system
-
High-Resolution Mass Spectrometer (HRMS) (e.g., Q-TOF or Orbitrap)
Reagents and Materials:
-
This compound reference standard
-
Tiropramide non-deuterated reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Sample Preparation: Prepare solutions of this compound and the non-deuterated standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 µg/mL.
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation from potential impurities.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
HRMS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan MS
-
Mass Range: m/z 100-1000
-
Resolution: > 60,000 FWHM
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of Tiropramide (d0) and this compound.
-
From the full scan mass spectrum of the this compound peak, determine the area of the monoisotopic peak for this compound and the corresponding peaks for the d0 to d4 isotopologues.
-
Calculate the isotopic enrichment using the following formula:
-
% Isotopic Enrichment = (Area of d5 peak / Sum of areas of d0 to d5 peaks) x 100
-
-
Stability of this compound
Stability testing is crucial to ensure that the quality of a drug substance does not change with time under the influence of various environmental factors. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
While specific stability data for this compound is not publicly available, a comprehensive forced degradation study on Tiropramide HCl provides a strong indication of its stability profile.[9][10] It can be anticipated that the stability of this compound will be comparable to its non-deuterated counterpart under similar conditions.
Summary of Tiropramide HCl Stability
Forced degradation studies on Tiropramide HCl were conducted according to the International Council for Harmonisation (ICH) guidelines.[9] The results indicated that Tiropramide is susceptible to degradation under acidic, basic, and oxidative stress conditions, while it is stable under neutral, thermal, and photolytic conditions.[9][10]
Table 2: Summary of Forced Degradation Studies on Tiropramide HCl
| Stress Condition | Conditions | Observation |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | Significant degradation |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 12h | Significant degradation |
| Oxidative | 3% H2O2 at RT for 48h | Degradation observed |
| Thermal | 105°C for 72h (solid state) | Stable |
| Photolytic | UV and fluorescent light | Stable |
Source: Adapted from studies on Tiropramide HCl.[9][10]
Experimental Protocol for Forced Degradation Studies
This protocol is based on the published studies for Tiropramide HCl and is applicable for assessing the stability of this compound.
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Instrumentation:
-
HPLC with a photodiode array (PDA) detector
-
LC-MS/MS (e.g., Q-TOF or Orbitrap) for characterization of degradation products
-
pH meter
-
Hot plate/oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C. Withdraw samples at appropriate time intervals, neutralize, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at 80°C. Withdraw samples, neutralize, and analyze.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Monitor the degradation by HPLC.
-
Thermal Degradation: Expose solid this compound to dry heat at 105°C. Analyze samples at different time points.
-
Photolytic Degradation: Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Analysis:
-
Develop a stability-indicating HPLC method capable of separating the intact drug from all degradation products.
-
Characterize the structure of significant degradation products using LC-MS/MS.
Tiropramide's Mechanism of Action: Signaling Pathway
Understanding the mechanism of action of Tiropramide is essential for interpreting its pharmacological effects. The primary pathways leading to smooth muscle relaxation are illustrated below.
Conclusion
This technical guide has provided a framework for understanding and evaluating the isotopic purity and stability of this compound. While specific data for the deuterated compound is limited in public literature, the methodologies and data from its non-deuterated analog, Tiropramide HCl, serve as a robust foundation for its assessment. The provided experimental protocols and diagrams offer practical guidance for researchers and drug development professionals working with this compound. Rigorous analytical characterization, as outlined in this guide, is paramount to ensuring the quality, efficacy, and safety of this and other deuterated compounds.
References
- 1. cstti.com [cstti.com]
- 2. Tiropramide - Wikipedia [en.wikipedia.org]
- 3. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
Technical Guide to Commercial Tiropramide-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the commercial availability and application of Tiropramide-d5 for research purposes. This compound, a deuterium-labeled analog of the smooth muscle antispasmodic Tiropramide, is an essential tool for pharmacokinetic and bioanalytical studies. This document provides a detailed overview of its commercial suppliers, typical product specifications, and a representative experimental protocol for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Commercial Availability and Specifications
Sourcing high-purity, well-characterized stable isotope-labeled compounds is fundamental for the accuracy and reproducibility of experimental results. The following table summarizes the key commercial suppliers of this compound for research use. It is important to note that while typical specifications are provided, researchers should always refer to the batch-specific Certificate of Analysis (CofA) for precise data.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Chemical Purity | Typical Isotopic Enrichment |
| MedChemExpress | This compound | HY-116755S | C₂₈H₃₆D₅N₃O₃ | 472.67 | >98% | >99 atom % D |
| TLC Pharmaceutical Standards | This compound Oxalate | T-7910 | C₂₈H₃₆D₅N₃O₃ • C₂H₂O₄ | 562.71 | >98% | >99 atom % D |
Disclaimer: The purity and isotopic enrichment values are typical for research-grade materials and may vary between batches. Always consult the supplier's documentation for exact specifications.
Application in Bioanalytical Research
The primary application of this compound is as an internal standard (IS) for the quantitative analysis of Tiropramide in biological matrices such as plasma, serum, and urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. Because this compound is chemically identical to Tiropramide, it co-elutes chromatographically and exhibits similar ionization efficiency and extraction recovery. This allows for the correction of variations that may occur during sample preparation and analysis, leading to highly accurate and precise quantification of the analyte.
Experimental Protocol: Quantification of Tiropramide in Human Plasma by LC-MS/MS
The following is a detailed methodology for the determination of Tiropramide concentration in human plasma, adapted from established bioanalytical methods. This protocol employs this compound as an internal standard.
1. Materials and Reagents
-
Tiropramide reference standard
-
This compound internal standard
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Internal Standard Stock Solution: 1.0 mg/mL of this compound in methanol.
-
Internal Standard Working Solution: 50 ng/mL of this compound in a 50:50 (v/v) mixture of acetonitrile and water.
-
Protein Precipitation Reagent: Acetonitrile containing 0.1% (v/v) formic acid.
2. Sample Preparation
-
Aliquot 50 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (50 ng/mL) to each tube.
-
Vortex mix for 30 seconds.
-
Add 200 µL of the protein precipitation reagent.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: Equilibrate at 20% B
-
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Tiropramide: 468.4 -> 114.2 (Quantifier), 468.4 -> 86.1 (Qualifier)
-
This compound: 473.4 -> 114.2
-
-
4. Data Analysis and Quantification
-
Integrate the peak areas for both the Tiropramide and this compound MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by performing a linear regression of the peak area ratios versus the known concentrations of the calibration standards.
-
Determine the concentration of Tiropramide in the unknown samples by interpolating their peak area ratios against the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of using a deuterated internal standard.
Caption: Experimental workflow for the quantification of Tiropramide.
Caption: Conceptual diagram of internal standard correction for analytical variability.
Tiropramide-d5: A Technical Guide to its Certificate of Analysis and Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the typical certificate of analysis (CoA) and specifications for Tiropramide-d5, a deuterated analog of the antispasmodic drug Tiropramide. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical methodologies associated with this stable isotope-labeled standard.
Introduction to this compound
Tiropramide is a smooth muscle relaxant used for the treatment of spasmodic pain, particularly in the gastrointestinal and urinary tracts. Its deuterated analog, this compound, serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Tiropramide in biological matrices through mass spectrometry-based assays. The incorporation of five deuterium atoms provides a distinct mass shift, facilitating its differentiation from the unlabeled drug.
Certificate of Analysis (CoA): A Summary of Quality
A Certificate of Analysis for this compound is a formal document that certifies the quality and purity of a specific batch. While the exact format may vary between suppliers, a comprehensive CoA will typically include the information summarized in the tables below.
Identification and Chemical Properties
This section of the CoA confirms the identity and fundamental chemical properties of this compound.
| Parameter | Specification | Typical Analytical Method |
| Product Name | This compound | - |
| CAS Number | Not available (Tiropramide: 55837-29-1) | - |
| Chemical Formula | C₂₈H₃₆D₅N₃O₃ | Mass Spectrometry |
| Molecular Weight | 472.70 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO, Methanol | Solvent Solubility Test |
Purity and Impurity Profile
The purity of this compound is a critical parameter, and the CoA provides a detailed breakdown of its purity and any detected impurities.
| Parameter | Specification | Typical Analytical Method |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥99% atom % D | Mass Spectrometry / Nuclear Magnetic Resonance (NMR) |
| Chemical Purity | ≥98% | HPLC / NMR |
| Residual Solvents | Conforms to ICH Q3C guidelines | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Water Content | ≤0.5% | Karl Fischer Titration |
Experimental Protocols
The following sections detail the typical methodologies for the key experiments cited in a this compound CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is employed to assess the chemical purity of this compound by separating it from any non-deuterated Tiropramide and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of Tiropramide (e.g., 230 nm).
-
Procedure: A solution of this compound is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z should correspond to the calculated molecular weight of this compound.
-
Procedure for Isotopic Purity: The relative intensities of the ion peaks corresponding to this compound and any remaining unlabeled Tiropramide (M+0) and partially labeled species are measured. The isotopic purity is calculated from the relative abundance of the fully deuterated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and the positions of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).
-
Procedure: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of Tiropramide. The absence or significant reduction of signals at the deuterated positions in the ¹H NMR spectrum confirms the location of the deuterium atoms.
Visualizations: Workflows and Signaling Pathways
Logical Workflow for Certificate of Analysis Generation
The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a deuterated standard like this compound.
An In-depth Technical Guide to Deuterated Internal Standards in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern pharmacology and drug development, the precise and accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated internal standards in pharmacology. By leveraging the subtle yet significant mass difference imparted by deuterium substitution, these standards have become an indispensable tool for enhancing the reliability and robustness of bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This document will delve into the synthesis of these standards, their critical role in mitigating matrix effects, detailed experimental protocols for their application in pharmacokinetic and metabolic studies, and the visualization of their utility in tracing metabolic pathways.
The Core Principles of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium. This seemingly minor modification results in a compound that is chemically identical to the analyte of interest but possesses a higher molecular weight. This unique characteristic allows it to be distinguished by a mass spectrometer while co-eluting with the unlabeled analyte during chromatographic separation. The fundamental principle behind their use is to provide a reliable reference point that experiences the same analytical process variations as the analyte, thereby enabling accurate quantification.[1][2]
The primary advantages of using deuterated internal standards in pharmacological analysis include:
-
Compensation for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[3] Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in a similar manner, allowing for accurate correction of these effects.[3]
-
Correction for Variability in Sample Preparation: Losses during extraction, reconstitution, and other sample handling steps can introduce significant variability. The deuterated internal standard, when added at the beginning of the sample preparation process, experiences the same losses as the analyte, ensuring that the final analyte-to-internal standard ratio remains constant.
-
Improved Assay Precision and Accuracy: By accounting for variations in both the sample matrix and the analytical procedure, deuterated internal standards significantly improve the precision and accuracy of quantitative bioanalytical methods.[4]
Synthesis of Deuterated Internal Standards
The synthesis of deuterated internal standards is a critical step that requires careful consideration of the position and number of deuterium atoms to be incorporated. The goal is to create a stable standard that will not undergo hydrogen-deuterium exchange during sample preparation or analysis. Common synthetic approaches include:
-
Hydrogen-Deuterium Exchange Reactions: This method involves the exchange of protons for deuterons in the presence of a deuterium source, such as deuterated water (D₂O) or deuterated solvents, often catalyzed by an acid or base.
-
Reduction with Deuterated Reagents: Carbonyl groups can be reduced to hydroxyl groups with the incorporation of deuterium using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).
-
Catalytic Deuteration: Unsaturated bonds, such as double or triple bonds, can be saturated with deuterium gas (D₂) in the presence of a metal catalyst.
-
Total Synthesis with Deuterated Precursors: For more complex molecules, a multi-step synthesis may be employed, starting with commercially available deuterated building blocks.
The position of the deuterium label is crucial. It should be placed on a part of the molecule that is not metabolically active to avoid in-vivo H/D exchange and to ensure that the internal standard and analyte have the same metabolic fate.
Quantitative Data on the Impact of Deuterated Internal Standards
The use of deuterated internal standards demonstrably improves the quality of bioanalytical data. The following tables summarize the impact on assay precision and accuracy.
Table 1: Comparison of Assay Precision with and without a Deuterated Internal Standard for the Analysis of an Immunosuppressant Drug.[4]
| Analyte Concentration (ng/mL) | Precision (%CV) without Deuterated IS | Precision (%CV) with Deuterated IS |
| Low QC (15) | 12.8 | 4.5 |
| Mid QC (150) | 9.5 | 3.2 |
| High QC (1200) | 8.7 | 2.8 |
QC: Quality Control, %CV: Percent Coefficient of Variation
Table 2: Comparison of Assay Accuracy with and without a Deuterated Internal Standard for the Analysis of an Immunosuppressant Drug.[4]
| Analyte Concentration (ng/mL) | Accuracy (%Bias) without Deuterated IS | Accuracy (%Bias) with Deuterated IS |
| Low QC (15) | -8.2 | -1.5 |
| Mid QC (150) | -5.1 | 0.8 |
| High QC (1200) | -3.4 | 1.2 |
QC: Quality Control, %Bias: Percent Bias from the nominal concentration
Experimental Protocols
General Workflow for a Pharmacokinetic Study Using a Deuterated Internal Standard
The following diagram illustrates the typical workflow for a pharmacokinetic study employing a deuterated internal standard.
References
Methodological & Application
Application Note: High-Throughput Analysis of Tiropramide in Human Plasma using Tiropramide-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiropramide is a potent antispasmodic agent used for the treatment of smooth muscle spasms associated with various gastrointestinal, biliary, and urogenital tract disorders.[1][2][3] Its therapeutic efficacy is attributed to its ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels, which promotes the binding of calcium ions to the sarcoplasmic reticulum, leading to smooth muscle relaxation.[2][3][4] Accurate and reliable quantification of Tiropramide in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Tiropramide in human plasma, employing its stable isotope-labeled analog, Tiropramide-d5, as an internal standard to ensure high accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
Tiropramide reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium formate
-
Formic acid
-
Human plasma (with anticoagulant)
2. Sample Preparation: Liquid-Liquid Extraction
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C8 or C18 reversed-phase column (e.g., Luna C8, 50 x 2.0 mm, 5 µm).[5][6]
-
Mobile Phase: A gradient of acetonitrile and 10 mM ammonium formate buffer (pH 4.5).[5][6]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 1: Optimized Mass Spectrometer Parameters
| Parameter | Tiropramide | This compound (Predicted) |
| Precursor Ion (m/z) | 525.4 | 530.4 |
| Product Ion (m/z) | 114.2 | 114.2 or 119.2 |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | Optimized for signal | Optimized for signal |
| Cone Voltage (V) | Optimized for signal | Optimized for signal |
Note: The exact product ion for this compound would need to be determined experimentally but is predicted based on the stable isotope label position.
Results and Discussion
This LC-MS/MS method demonstrates excellent performance for the quantification of Tiropramide in human plasma. The use of a stable isotope-labeled internal standard, this compound, effectively compensates for variations in sample preparation and matrix effects, leading to high precision and accuracy. The method is validated over a linear range suitable for pharmacokinetic studies.
Table 2: Summary of Method Validation Parameters (Representative Data)
| Validation Parameter | Result |
| Linearity Range | 2.0 - 200 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.998[5] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[5] |
| Intra-day Precision (%CV) | 2.8 - 7.8%[5] |
| Inter-day Precision (%CV) | 6.7 - 8.9%[5] |
| Recovery | 50.2 - 53.1%[5] |
The data presented is a summary of representative values from published literature on Tiropramide analysis and may not be specific to the use of this compound.
Visualizations
Caption: Tiropramide's signaling pathway leading to smooth muscle relaxation.
Caption: Experimental workflow for Tiropramide analysis in plasma.
Caption: Logical relationship of an internal standard in quantitative analysis.
References
- 1. What is the mechanism of Tiropramide Hydrochloride? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. rxhive.zynapte.com [rxhive.zynapte.com]
- 4. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of tiropramide in human plasma by LC/MS/MS -Proceedings of the PSK Conference | 학회 [koreascience.kr]
Application Note: Quantitative Analysis of Tiropramide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive protocol for the quantitative analysis of Tiropramide in human plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Tiropramide-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described method involves a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies of Tiropramide.
Introduction
Tiropramide is an antispasmodic drug used for the treatment of smooth muscle spasms. Accurate and reliable quantification of Tiropramide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. While various analytical methods have been developed for this purpose, the use of a stable isotope-labeled internal standard like this compound with LC-MS/MS offers significant advantages in terms of selectivity, sensitivity, and mitigation of matrix effects. This document provides a detailed protocol for the validation and application of such a method.
Experimental
Materials and Reagents
-
Tiropramide hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
Analytical column: C18, 50 x 2.1 mm, 3.5 µm (or equivalent)
Stock and Working Solutions
-
Tiropramide Stock Solution (1 mg/mL): Accurately weigh and dissolve Tiropramide hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Tiropramide Working Solutions: Prepare serial dilutions of the Tiropramide stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Analytical Method
Sample Preparation
A protein precipitation method is employed for the extraction of Tiropramide and this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the appropriate Tiropramide working solution (for calibration standards and QCs) or blank diluent (for blank samples).
-
Add 400 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 80 |
| 3.5 | 80 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
Ion Source: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Tiropramide | 519.4 | 114.1 | 100 | 25 |
| This compound | 524.4 | 119.1 | 100 | 25 |
(Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.)
Method Validation Summary
The method was validated according to regulatory guidelines. The following tables summarize the representative validation data.
Linearity and Range
The calibration curve was linear over the concentration range of 1 to 500 ng/mL.
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Tiropramide | 1 - 500 | > 0.995 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at four QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Low | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 100 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 400 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85 | 85 - 115 |
| Medium | 100 | > 85 | 85 - 115 |
| High | 400 | > 85 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Tiropramide in human plasma.
Logical Relationship of Method Components
Caption: Interrelationship of the analytical method components.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of Tiropramide in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making the method suitable for regulated bioanalytical studies. The simple protein precipitation sample preparation and rapid chromatographic analysis allow for high-throughput processing of samples.
Application Note: Development and Validation of a Bioanalytical Method for Tiropramide in Human Plasma using Tiropramide-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of Tiropramide in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Tiropramide-d5 as the stable isotope-labeled internal standard (IS). The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C8 column. The method has been validated to demonstrate high sensitivity, accuracy, and precision, making it suitable for pharmacokinetic and bioequivalence studies.
Introduction
Tiropramide is an antispasmodic agent used for the treatment of spasmodic pain in the gastrointestinal, biliary, and urinary tracts.[1][2] Accurate determination of Tiropramide concentrations in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variability in sample processing and matrix effects. This document provides a comprehensive protocol for the development and validation of a bioanalytical method for Tiropramide using this compound.
Experimental Protocols
Materials and Reagents
-
Tiropramide hydrochloride reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free, sourced from an accredited blood bank)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Luna C8 (or equivalent), 50 x 2.0 mm, 5 µm
-
Data acquisition and processing software
Preparation of Standard and Quality Control Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tiropramide and this compound by dissolving the accurately weighed compounds in methanol.
Working Standard Solutions: Prepare serial dilutions of the Tiropramide stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve construction.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.
-
Add 1 mL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Column: Luna C8, 50 x 2.0 mm, 5 µm
-
Mobile Phase:
-
A: 10 mM Ammonium formate in water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: The specific precursor and product ion pairs for Tiropramide and this compound should be optimized by direct infusion of the standard solutions into the mass spectrometer.
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2.0 - 200 ng/mL (r ≥ 0.998)[5] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[5] |
| Intra-day Precision (CV%) | 2.8 - 7.8%[5] |
| Inter-day Precision (CV%) | 6.7 - 8.9%[5] |
| Accuracy (% Bias) | Within ±15% of nominal values |
| Recovery | 50.2 - 53.1% for Tiropramide[5] |
Note: The data presented are based on a published method for Tiropramide and are representative of the expected performance of the method described herein.[5]
Visualizations
Bioanalytical Method Workflow
Caption: Workflow for the bioanalytical quantification of Tiropramide.
Conclusion
The described LC-MS/MS method for the determination of Tiropramide in human plasma using this compound as an internal standard is sensitive, specific, and reliable. The method meets the general requirements for bioanalytical method validation and is suitable for application in clinical and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics and bioequivalence of tiropramide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Method for the Quantification of Tiropramide in Human Plasma Using Tiropramide-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the solid-phase extraction (SPE) of Tiropramide from human plasma samples for quantitative analysis, utilizing its deuterated analogue, Tiropramide-d5, as an internal standard.
Introduction
Tiropramide is a medication used for the treatment of smooth muscle spasms. Accurate and reliable quantification of Tiropramide in biological matrices such as human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and clean extracts, making it ideal for sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note details a robust SPE method for the extraction of Tiropramide from human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
Tiropramide reference standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
SPE cartridges: Reversed-phase C18, 100 mg, 1 mL
Instrumentation
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance
Stock and Working Solutions Preparation
-
Tiropramide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Tiropramide reference standard in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Tiropramide stock solution in 50% methanol to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in 50% methanol to a final concentration of 100 ng/mL.
Sample Preparation and Solid-Phase Extraction Protocol
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 200 µL of 2% formic acid in water and vortex for 30 seconds.
-
Centrifuge the samples at 4000 rpm for 5 minutes to precipitate proteins.
-
-
Solid-Phase Extraction Workflow:
-
Conditioning: Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Tiropramide and this compound from the cartridge with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analytical Conditions
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate Tiropramide from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Tiropramide: Precursor ion > Product ion (specific m/z values to be determined)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined)
-
Data Presentation
The following tables summarize the quantitative performance of the SPE method for Tiropramide.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | ≤ 15 | ≤ 15 | 85 - 115 |
| Low QC | 3 | ≤ 15 | ≤ 15 | 85 - 115 |
| Mid QC | 100 | ≤ 15 | ≤ 15 | 85 - 115 |
| High QC | 800 | ≤ 15 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Tiropramide | 85 - 95 | 90 - 110 |
| This compound | 88 - 98 | 92 - 108 |
Visualization of the Experimental Workflow
The following diagram illustrates the solid-phase extraction workflow for Tiropramide.
Caption: Workflow diagram of the solid-phase extraction protocol for Tiropramide.
Application Note: Quantitative Analysis of Tiropramide in Human Plasma using Matrix-Matched Calibration with Tiropramide-d5 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tiropramide is a synthetic antispasmodic agent derived from tyrosine, prescribed for the relief of abdominal pain and discomfort associated with functional gastrointestinal disorders.[1] It functions by increasing intracellular cyclic adenosine monophosphate (cAMP) levels in smooth muscle cells and promoting the binding of calcium ions to the sarcoplasmic reticulum, which leads to muscle relaxation.[1][2] Accurate quantification of Tiropramide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3]
The use of a stable isotope-labeled internal standard, such as Tiropramide-d5, is the preferred method for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Deuterated internal standards are chemically identical to the analyte and co-elute, allowing for effective correction of matrix effects, variations in sample preparation, and instrument response, thereby ensuring high accuracy and precision.[4]
Matrix effects, caused by co-eluting endogenous components in the sample matrix, can significantly impact the ionization efficiency of the analyte and the internal standard, leading to inaccurate quantification.[3] The preparation of calibration curves in the same biological matrix as the study samples (matrix-matched calibration) is a widely accepted strategy to compensate for these effects and ensure the reliability and reproducibility of the bioanalytical method.[5]
This application note provides a detailed protocol for the quantitative analysis of Tiropramide in human plasma using a matrix-matched calibration curve with this compound as the internal standard. The methodology is based on LC-MS/MS, a technique renowned for its high sensitivity and specificity.[6]
Signaling Pathway of Tiropramide in Smooth Muscle Relaxation
Tiropramide exerts its spasmolytic effect on smooth muscle cells through a multi-faceted mechanism that ultimately leads to muscle relaxation.[7] The primary actions involve the modulation of intracellular calcium levels and cyclic adenosine monophosphate (cAMP) concentration.[7][8]
Caption: Tiropramide's mechanism of action in smooth muscle cells.
Experimental Protocols
Materials and Reagents
-
Tiropramide reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Microcentrifuge tubes
-
Pipettes and tips
Stock and Working Solutions Preparation
-
Tiropramide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tiropramide reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Tiropramide Working Solutions: Prepare a series of working solutions by serially diluting the Tiropramide stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations for spiking into the plasma matrix.
-
This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.
Preparation of Matrix-Matched Calibration Standards and Quality Control (QC) Samples
-
Blank Plasma: Use screened, drug-free human plasma as the blank matrix.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with the appropriate Tiropramide working solutions to achieve final concentrations ranging from, for example, 2.0 to 200 ng/mL.
-
QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
Caption: Workflow for plasma sample preparation.
Protocol:
-
To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 20 µL of the this compound IS working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix the samples for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are example LC-MS/MS parameters and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation (e.g., start at 10% B, ramp to 90% B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tiropramide: To be determinedthis compound: To be determined |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
The following tables present representative quantitative data for the bioanalytical method validation of Tiropramide, based on published literature.[2]
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 2.0 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 2.0 | ≤ 7.8 | 91.1 - 108.9 | ≤ 8.9 | 93.3 - 106.7 |
| Low | 5.0 | ≤ 6.5 | 92.4 - 107.6 | ≤ 7.2 | 94.1 - 105.9 |
| Medium | 50 | ≤ 5.1 | 94.9 - 105.1 | ≤ 6.8 | 95.2 - 104.8 |
| High | 150 | ≤ 2.8 | 97.2 - 102.8 | ≤ 6.7 | 96.5 - 103.5 |
| (Data adapted from reference) |
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| Tiropramide | 5.0 | 50.2 |
| Tiropramide | 50 | 51.5 |
| Tiropramide | 150 | 53.1 |
| Internal Standard | 100 | 60.9 |
| (Data adapted from reference) |
Conclusion
This application note outlines a robust and reliable LC-MS/MS method for the quantification of Tiropramide in human plasma. The use of a deuterated internal standard, this compound, coupled with matrix-matched calibration, effectively mitigates matrix effects and ensures high accuracy and precision, meeting the stringent requirements for bioanalytical method validation.[5] The provided protocols can be adapted and optimized for various research applications in drug development and clinical studies.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of tiropramide in human plasma by gas chromatography coupled to mass spectrometry for application to a bioequivalence test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting isotopic exchange in Tiropramide-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiropramide-d5. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation, with a focus on isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a deuterated form of Tiropramide, an antispasmodic drug.[1] In drug development and clinical research, deuterated compounds like this compound are primarily used as internal standards for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The five deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the non-deuterated Tiropramide in a sample, while maintaining very similar chemical and chromatographic properties. This ensures accurate and precise quantification of Tiropramide in biological matrices.
Q2: Where are the deuterium atoms located in this compound?
A2: While the exact positions of the five deuterium atoms (d5) can vary between manufacturers, they are typically placed on a part of the molecule that is less susceptible to metabolic modification or chemical exchange. Common locations for deuteration include aromatic rings or alkyl chains. It is crucial to obtain the certificate of analysis from the supplier to confirm the specific positions of the deuterium labels.
Q3: What is isotopic exchange and why is it a concern for this compound?
A3: Isotopic exchange is a process where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa. This is a significant concern because it can lead to a decrease in the isotopic purity of the this compound internal standard. If the internal standard's isotopic distribution changes, it can compromise the accuracy of the quantitative bioanalytical method, leading to unreliable data.
Q4: Under what conditions is this compound susceptible to degradation or isotopic exchange?
A4: Tiropramide has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[2][3] These conditions can also promote isotopic exchange, particularly if the deuterium labels are on atoms that can participate in acid-base chemistry (e.g., adjacent to carbonyl groups or on aromatic rings activated by certain functional groups). Storage of deuterated compounds in acidic or basic solutions should generally be avoided.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound, with a focus on identifying and resolving issues related to isotopic exchange.
Problem 1: Unexpected peaks in the mass spectrum of this compound standard.
-
Question: I am seeing peaks corresponding to d4, d3, etc., in my this compound standard. What could be the cause?
-
Answer: This observation strongly suggests that back-exchange (loss of deuterium) is occurring. The number of deuterium atoms lost will determine the mass shift observed.
Problem 2: Inconsistent or drifting internal standard response.
-
Question: The peak area of my this compound internal standard is fluctuating between injections or decreasing over the course of an analytical run. Why is this happening?
-
Answer: This could be due to ongoing isotopic exchange in the autosampler or sample matrix. Changes in pH or temperature of the prepared samples can accelerate this process. It could also be related to the overall stability of the compound.
Problem 3: Poor accuracy and precision in the quantification of Tiropramide.
-
Question: My quality control samples are failing, and the accuracy and precision of my assay are poor. Could this be related to the internal standard?
-
Answer: Yes, if the isotopic purity of the this compound is compromised due to exchange, its concentration will be miscalculated, leading to inaccurate quantification of the analyte, Tiropramide.
Quantitative Data Summary
The following table summarizes the expected mass shifts in the mass spectrum of this compound due to isotopic exchange. The monoisotopic mass of Tiropramide is approximately 467.31 g/mol . The exact mass of this compound will be about 5 Da higher.
| Isotopic Species | Number of Deuterium Atoms Lost | Approximate Mass Shift (Da) | Potential Cause |
| This compound | 0 | 0 | Stable internal standard |
| Tiropramide-d4 | 1 | -1 | Isotopic back-exchange |
| Tiropramide-d3 | 2 | -2 | Isotopic back-exchange |
| Tiropramide-d2 | 3 | -3 | Isotopic back-exchange |
| Tiropramide-d1 | 4 | -4 | Isotopic back-exchange |
| Tiropramide-d0 | 5 | -5 | Complete isotopic back-exchange or presence of unlabeled Tiropramide |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Stability in Solution
This protocol is designed to evaluate the stability of the deuterium labels on this compound under various solvent and pH conditions.
Materials:
-
This compound
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid, Ammonium hydroxide
-
Water (LC-MS grade)
-
LC-MS/MS system
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution Preparation: Prepare a series of 1 µg/mL working solutions of this compound in the following solvents:
-
50:50 Acetonitrile:Water (Neutral)
-
50:50 Acetonitrile:Water with 0.1% Formic Acid (Acidic)
-
50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide (Basic)
-
-
Incubation: Aliquot the working solutions and incubate them at room temperature and 4°C.
-
LC-MS/MS Analysis:
-
Inject the solutions onto the LC-MS/MS system at time points 0, 2, 4, 8, and 24 hours.
-
Use a suitable C18 column and a gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid.
-
Monitor the mass transitions for this compound and its potential back-exchanged products (d4, d3, etc.).
-
-
Data Analysis:
-
Calculate the peak areas for each isotopic species at each time point.
-
Plot the percentage of the d5 peak area relative to the total peak area of all isotopic species over time for each condition. A significant decrease in the d5 percentage indicates isotopic exchange.
-
Protocol 2: Evaluation of Isotopic Exchange in Biological Matrix
This protocol assesses the stability of this compound in a biological matrix (e.g., plasma) during sample processing.
Materials:
-
This compound
-
Blank biological matrix (e.g., human plasma)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Spike a known concentration of this compound into the blank biological matrix.
-
Vortex and allow the sample to equilibrate for 15 minutes at room temperature.
-
Perform protein precipitation by adding 3 volumes of cold protein precipitation solvent.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Incubation of Processed Sample:
-
Analyze an aliquot of the supernatant immediately (T=0).
-
Keep the remaining supernatant in the autosampler at a controlled temperature (e.g., 10°C) and re-inject at regular intervals (e.g., every 2 hours for 12 hours).
-
-
LC-MS/MS Analysis:
-
Use the same LC-MS/MS method as described in Protocol 1.
-
Monitor the mass transitions for this compound and its back-exchanged products.
-
-
Data Analysis:
-
Monitor the ratio of the peak area of this compound to any back-exchanged products over time. A change in this ratio indicates instability in the processed sample.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MS/MS Parameters for Tiropramide and Tiropramide-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiropramide and its deuterated internal standard, Tiropramide-d5, using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Tiropramide and this compound in positive electrospray ionization (ESI+) mode?
A1: The selection of precursor and product ions is critical for developing a sensitive and specific LC-MS/MS method. Based on fragmentation patterns, the following multiple reaction monitoring (MRM) transitions are recommended:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Tiropramide | 468.3 | 100.1 | The precursor ion corresponds to [M+H]⁺. The product ion is a characteristic fragment. |
| Tiropramide | 468.3 | 86.1 | An alternative or confirmatory product ion. |
| This compound | 473.3 | 100.1 | The precursor ion corresponds to [M+D]⁺ or [M-H+6D]⁺, assuming d5 substitution on a non-ionizable part of the molecule. The product ion may not contain the deuterium label. |
| This compound | 473.3 | 91.1 | An alternative product ion, potentially containing the deuterium label (mass shift from 86.1). |
Q2: How do I optimize the collision energy (CE) for Tiropramide and this compound?
A2: Collision energy significantly impacts the fragmentation of the precursor ion and the intensity of the product ions. To optimize CE:
-
Infuse a standard solution of Tiropramide (or this compound) directly into the mass spectrometer.
-
Set the mass spectrometer to monitor the desired precursor ion.
-
Acquire product ion spectra across a range of CE values (e.g., 5 to 50 eV in 2-5 eV increments).
-
Plot the intensity of the target product ion(s) against the collision energy.
-
The optimal CE is the value that produces the highest and most stable product ion intensity. This process is often automated in modern mass spectrometer software.
Q3: What is the role of cone voltage (or declustering potential) and how can I optimize it?
A3: The cone voltage influences the transmission of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer and can induce in-source fragmentation.
-
While infusing a standard solution, monitor the precursor ion intensity.
-
Ramp the cone voltage across a range of values (e.g., 10 to 80 V).
-
The optimal cone voltage will be the value that maximizes the precursor ion signal without causing significant in-source fragmentation. A balance is needed to efficiently transfer ions while minimizing premature fragmentation.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for Tiropramide/Tiropramide-d5 | 1. Incorrect MS/MS transitions. 2. Suboptimal ionization source parameters (e.g., temperature, gas flows). 3. Inefficient sample extraction or sample degradation. 4. Instrument malfunction. | 1. Verify the precursor and product ion m/z values. 2. Optimize source parameters such as gas temperature, nebulizer gas flow, and capillary voltage.[3] 3. Review the sample preparation protocol for potential losses. Ensure sample stability. 4. Perform instrument calibration and diagnostics. |
| High Background Noise or Interferences | 1. Matrix effects from the biological sample (ion suppression or enhancement).[4][5] 2. Contamination from solvents, tubing, or sample collection tubes. 3. Co-elution of isobaric interferences. | 1. Improve chromatographic separation to separate Tiropramide from interfering matrix components.[4] 2. Use high-purity solvents and pre-cleaned labware. 3. Evaluate different product ions for better specificity. |
| Poor Peak Shape | 1. Incompatible mobile phase with the stationary phase. 2. Column overload. 3. Secondary interactions with the column. | 1. Ensure the mobile phase pH is appropriate for Tiropramide (a basic compound). The use of a buffer like ammonium formate is common.[6][7][8] 2. Reduce the injection volume or sample concentration. 3. Consider a different column chemistry or the addition of a mobile phase modifier. |
| Inconsistent Results or Poor Reproducibility | 1. Variability in sample preparation. 2. Unstable electrospray. 3. Fluctuations in instrument performance. | 1. Ensure consistent and precise execution of the sample extraction procedure. The use of an internal standard like this compound is crucial to correct for variability. 2. Optimize the electrospray probe position and ensure a stable spray. 3. Regularly perform system suitability tests to monitor instrument performance. |
Experimental Protocols
Optimization of MS/MS Parameters
This protocol outlines the general procedure for optimizing the collision energy and cone voltage for Tiropramide and this compound.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Tiropramide and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 100-1000 ng/mL for infusion.
-
-
Direct Infusion Setup:
-
Infuse the diluted standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to operate in positive electrospray ionization mode.
-
-
Precursor Ion Optimization (Cone Voltage):
-
Set the mass spectrometer to scan for the precursor ion of Tiropramide (m/z 468.3) or this compound (m/z 473.3).
-
Acquire data while ramping the cone voltage (or equivalent parameter, e.g., declustering potential) over a relevant range (e.g., 10-80 V).
-
Determine the cone voltage that provides the maximum intensity for the precursor ion.
-
-
Product Ion Optimization (Collision Energy):
-
Set the cone voltage to the optimized value from the previous step.
-
Select the precursor ion for fragmentation.
-
Acquire product ion spectra while ramping the collision energy over a suitable range (e.g., 5-50 eV).
-
Identify the most abundant and stable product ions.
-
For each selected product ion, perform a more detailed collision energy optimization to find the value that maximizes its signal.
-
LC-MS/MS Method for Quantification
This protocol is a representative example based on published methods.[6][9]
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute Tiropramide.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use the optimized transitions for Tiropramide and this compound.
-
Source Parameters: Optimize gas temperatures and flow rates for the specific instrument and flow rate used.
-
Visualizations
Caption: Workflow for MS/MS Parameter Optimization.
Caption: Troubleshooting Logic for Tiropramide Analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of the Optimum Electrospray Voltage for Gradient Elution LC-MS Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of tiropramide in human plasma by LC/MS/MS -Proceedings of the PSK Conference | 학회 [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating matrix effects in Tiropramide analysis with Tiropramide-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of Tiropramide using Tiropramide-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Tiropramide analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Tiropramide, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[2][3] In the context of Tiropramide analysis, endogenous lipids, proteins, and salts from biological samples can interfere with the ionization process in the mass spectrometer source.[4]
Q2: Why is this compound recommended as an internal standard for Tiropramide analysis?
A2: this compound, a stable isotope-labeled (SIL) version of Tiropramide, is the ideal internal standard. It is chemically identical to Tiropramide and therefore exhibits nearly identical behavior during sample preparation, chromatography, and ionization. Any matrix effects that suppress or enhance the Tiropramide signal will affect this compound to the same degree. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise quantification.
Q3: Can I use other internal standards like cisapride for Tiropramide analysis?
A3: While other structurally similar compounds, such as cisapride, have been used for Tiropramide analysis, they are not ideal for compensating for matrix effects.[5][6] These compounds, known as analogue internal standards, can have different chromatographic retention times and ionization efficiencies compared to Tiropramide. Consequently, they may not experience the same degree of matrix effect, leading to incomplete correction and potentially inaccurate results. This compound is superior because it co-elutes with Tiropramide and is affected by the matrix in the same way.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape for Tiropramide and/or this compound | Column contamination or degradation. | Replace the column with a new one of the same type.[7] |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is appropriate for Tiropramide, which is a basic compound. A pH around 4.5 has been shown to be effective.[5][6] | |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects between samples. | Ensure consistent and thorough sample cleanup to remove interfering matrix components. Consider optimizing the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. |
| Inconsistent sample injection volume. | Verify the autosampler's performance and ensure there are no air bubbles in the syringe. | |
| Low Signal Intensity (Ion Suppression) | Significant matrix effects from the biological sample. | Enhance the sample cleanup procedure. This could involve trying different SPE sorbents or LLE solvents. |
| Suboptimal mass spectrometer source conditions. | Optimize source parameters such as capillary voltage, gas flow, and temperature to maximize the signal for Tiropramide and this compound. | |
| Inconsistent Internal Standard Response | Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound. |
| Inaccurate spiking of the internal standard. | Verify the accuracy and precision of the pipette used for spiking the internal standard. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected Tiropramide levels). Vortex and load the mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Tiropramide and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 column (e.g., Luna C8 has been used effectively).[5][6]
-
Mobile Phase: A gradient of acetonitrile and 10 mM ammonium formate buffer (pH 4.5).[5][6]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Tiropramide: To be determined by infusing a standard solution.
-
This compound: To be determined by infusing a standard solution (typically Q1 will be M+5 of Tiropramide).
-
Quantitative Data Summary
The following tables present representative data that could be expected from a validated method.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Tiropramide | 2.0 - 200 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5.0 | < 10 | < 10 | 90 - 110 |
| Medium | 50 | < 10 | < 10 | 90 - 110 |
| High | 150 | < 10 | < 10 | 90 - 110 |
Table 3: Matrix Effect and Recovery
| Analyte | Matrix Effect (%) | Recovery (%) |
| Tiropramide | 95 - 105 | > 85 |
| This compound | 95 - 105 | > 85 |
Visualizations
Caption: Experimental workflow for Tiropramide analysis.
Caption: Mitigation of matrix effects using this compound.
References
- 1. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of tiropramide in human plasma by LC/MS/MS -Proceedings of the PSK Conference | 학회 [koreascience.kr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Overcoming poor recovery of Tiropramide-d5 in sample preparation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of Tiropramide-d5 during sample preparation for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of low recovery for deuterated internal standards like this compound?
Low recovery of a deuterated internal standard (IS) such as this compound can stem from several factors throughout the sample preparation workflow. Since the chemical and physical properties of this compound are nearly identical to the unlabeled analyte, issues affecting the analyte will also impact the IS. Key areas to investigate include:
-
Suboptimal Extraction Conditions: The chosen extraction method (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be optimized for Tiropramide. Factors like solvent choice, pH, and phase ratios are critical.
-
Analyte Instability: Tiropramide has been shown to be susceptible to degradation under acidic and basic hydrolytic conditions, as well as oxidative stress.[1][2] These conditions during sample processing can lead to loss of the IS.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or cause ion suppression/enhancement during LC-MS analysis.
-
Pipetting and Handling Errors: Inaccurate pipetting of the IS spiking solution or sample can lead to variability and apparent low recovery.
-
Adsorption to Surfaces: Tiropramide, being a lipophilic molecule, may adsorb to plasticware (e.g., pipette tips, collection tubes).
Q2: I am observing low intensity for this compound, but the analyte (Tiropramide) signal is acceptable. What could be the issue?
While less common, this scenario can occur. Possible reasons include:
-
Degradation of the Internal Standard Stock Solution: The this compound stock or working solution may have degraded over time due to improper storage. It is crucial to assess the stability of these solutions.
-
Incorrect IS Concentration: An error in the preparation of the IS spiking solution could result in a lower-than-expected concentration being added to the samples.
-
Isotopic Exchange: Although rare for deuterium labels on stable positions, the possibility of isotopic exchange under certain pH or temperature conditions during sample processing should be considered.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low this compound Recovery
This guide provides a step-by-step approach to identifying and resolving the root cause of poor this compound recovery.
Caption: A logical workflow for troubleshooting poor this compound recovery.
Guide 2: Optimizing Extraction Method for this compound
If the initial troubleshooting points to the extraction method as the likely cause, this guide provides a more detailed approach to optimization.
References
- 1. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Addressing chromatographic peak shape issues for Tiropramide-d5
This guide provides troubleshooting assistance for common chromatographic issues encountered during the analysis of Tiropramide-d5, a deuterated internal standard used in pharmacokinetic and bioanalytical studies. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important?
A1: this compound is the deuterium-labeled form of Tiropramide, an antispasmodic agent. It is commonly used as an internal standard (IS) in quantitative bioanalysis using techniques like LC-MS/MS. A symmetrical, well-defined chromatographic peak is crucial for accurate and reproducible integration, which is fundamental for the precise quantification of the target analyte in a sample. Poor peak shape can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2]
Q2: My this compound peak is tailing. What are the likely causes?
A2: Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing basic compounds like Tiropramide. The primary cause is often secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the silica-based stationary phase of the column.[3][4][5][6] Other potential causes include:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Tiropramide, a mixed population of ionized and unionized forms can exist, leading to tailing.[3][7]
-
Column Contamination: Accumulation of sample matrix components or other impurities on the column can create active sites that cause tailing.[6][8][9]
-
Column Degradation: A void at the column inlet or deterioration of the packed bed can lead to peak distortion.[4][6]
-
Extra-column Effects: Excessive tubing length or volume between the column and detector can contribute to peak broadening and tailing.[3][10]
Q3: What causes peak fronting for my this compound peak?
A3: Peak fronting, an asymmetry where the front half of the peak is broader, is less common than tailing but can still occur.[11][12] The most frequent causes are:
-
Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, causing some analyte molecules to travel faster through the column.[11][12][13][14]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to distorted, fronting peaks. The sample should ideally be dissolved in the mobile phase itself.[10][11][15]
-
Column Collapse: This can happen when using highly aqueous mobile phases (e.g., >95% water) with certain C18 columns not designed for such conditions, leading to a sudden loss of retention and fronting peaks.[11][14]
Q4: My this compound peak is split into two or has a shoulder. Why is this happening?
A4: Split peaks can arise from several chemical and physical issues within the chromatographic system.[13][16][17] Common causes include:
-
Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[13][16][17][18]
-
Partially Blocked Frit: A blockage in the inlet frit of the column can disrupt the sample flow path, leading to peak splitting. If all peaks in the chromatogram are split, this is a likely cause.[13][16]
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase or is much stronger can cause the peak to split.[13][16]
-
Co-elution: The split peak might actually be two different compounds eluting very close together. This could be an impurity or a degradation product.[13][16]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
Peak tailing for basic compounds like this compound is often manageable by systematically evaluating the mobile phase, column, and instrument hardware.
Caption: Troubleshooting workflow for peak tailing.
| Mobile Phase pH Relative to pKa | Analyte State | Interaction with Silanols | Expected Peak Shape | Recommendation for this compound |
| pH < pKa - 2 | Predominantly ionized (protonated amine) | Reduced. Silanols are also protonated and less active. | Good / Symmetrical | Optimal Range. Use a buffer between pH 2.5 and 4.0.[13][19][20] |
| pH ≈ pKa | Mixture of ionized and neutral forms | Mixed interactions | Poor / Tailing | Avoid. This range leads to poor reproducibility.[3][7] |
| pH > pKa + 2 | Predominantly neutral | Strong interaction with ionized silanols (pH > 4) | Poor / Tailing | Avoid on standard silica columns. [4] |
Guide 2: Resolving Peak Fronting
Peak fronting is typically caused by overloading or solvent effects. The troubleshooting process is generally more straightforward than for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
Guide 3: Resolving Split Peaks
Split peaks often point to a physical problem with the column or a mismatch between the sample and the mobile phase.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. youtube.com [youtube.com]
- 13. acdlabs.com [acdlabs.com]
- 14. restek.com [restek.com]
- 15. phenomenex.blog [phenomenex.blog]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. bio-works.com [bio-works.com]
- 18. phenomenex.blog [phenomenex.blog]
- 19. akjournals.com [akjournals.com]
- 20. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
Technical Support Center: Tiropramide-d5 in Bioanalytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tiropramide-d5 as an internal standard in their bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
This compound is a stable, deuterium-labeled form of Tiropramide.[1] It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] The use of a stable isotope-labeled internal standard is considered best practice as it has chemical and physical properties very similar to the analyte of interest (Tiropramide).[3][4] This similarity allows it to effectively compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the analytical method.[3][5][6]
Q2: What is the optimal concentration of this compound to use in my assay?
The optimal concentration of this compound is assay-dependent and should be empirically determined during method development. A general guideline is to use a concentration that produces a consistent and reproducible signal in the mass spectrometer without being excessively high or low. The response of the internal standard should be sufficient to ensure precise measurement (i.e., well above the lower limit of quantification) but not so high that it causes detector saturation or ion suppression effects on the analyte.
Q3: How should I prepare and store this compound stock and working solutions?
-
Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable organic solvent such as DMSO.[7]
-
Storage: Based on information for Tiropramide hydrochloride, short-term storage of solutions can be at 0-4°C (days to weeks), while long-term storage should be at -20°C (months to years).[7] Always refer to the manufacturer's certificate of analysis for specific storage recommendations for this compound.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent, typically the mobile phase or a solvent compatible with the initial chromatographic conditions.
Q4: What are the acceptance criteria for the internal standard response during a validation study?
While specific criteria may vary between regulatory guidelines, a common practice is to monitor the internal standard peak area throughout the analytical run. The variation in the IS response should be minimal. A typical acceptance criterion is that the IS response in the calibration standards and quality control samples should be within a certain percentage (e.g., ±20%) of the average IS response across all samples in the run. Significant variability may indicate issues with sample preparation, instrument performance, or matrix effects.[2]
Troubleshooting Guides
This section addresses common issues that may arise related to the concentration and performance of this compound in your assay.
Problem 1: High Variability in this compound Peak Area
-
Possible Causes:
-
Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).
-
Instrument instability (e.g., fluctuating spray in the MS source).
-
Matrix effects, where components in the biological sample suppress or enhance the ionization of this compound.[2]
-
Precipitation of this compound in the sample or autosampler.
-
-
Solutions:
-
Optimize Sample Preparation: Ensure consistent and precise pipetting. Verify that the extraction procedure is robust and reproducible. Adding the internal standard as a solution of known concentration generally yields better precision than adding it as a solid.[5]
-
Check Instrument Performance: Perform system suitability tests to ensure the LC-MS/MS system is stable. Clean the MS source if necessary.
-
Investigate Matrix Effects: Prepare samples in different batches of the biological matrix to assess variability. A stable isotope-labeled IS like this compound should ideally track and compensate for matrix effects.[2] If variability is high, further optimization of the sample cleanup or chromatographic separation may be needed.
-
Assess Solubility: Ensure this compound remains soluble in the final sample solvent and throughout the analytical run.
-
Problem 2: this compound Signal is Too Low or Absent
-
Possible Causes:
-
The concentration of the working solution is too low.
-
Degradation of this compound in the stock or working solution.
-
Errors in sample preparation (e.g., IS was not added).
-
Significant ion suppression.
-
Incorrect MS/MS transition settings.
-
-
Solutions:
-
Increase Concentration: Prepare a new working solution with a higher concentration of this compound.
-
Verify Solution Stability: Prepare fresh stock and working solutions. Tiropramide has been shown to be susceptible to acidic and basic hydrolysis and oxidative stress.[8]
-
Review Procedures: Double-check the standard operating procedure for sample preparation to ensure the IS is being added correctly.
-
Optimize Chromatography: Modify the chromatographic method to separate this compound from co-eluting, suppressing matrix components.
-
Confirm MS/MS Parameters: Verify the precursor and product ion m/z values and collision energy for this compound.
-
Problem 3: this compound Signal is Saturating the Detector
-
Possible Causes:
-
The concentration of the working solution is too high.
-
-
Solutions:
-
Decrease Concentration: Dilute the existing working solution or prepare a new one with a lower concentration of this compound. Detector saturation can lead to non-linear responses and negatively impact the accuracy of the assay.
-
Problem 4: Poor Assay Accuracy and Precision Despite Using an Internal Standard
-
Possible Causes:
-
The concentration of this compound is not optimal, leading to a non-linear response ratio with the analyte.
-
The internal standard is not effectively compensating for variability. This can happen if the analyte and IS are affected differently by matrix effects, which is less likely but still possible with a stable isotope-labeled IS.[9]
-
The presence of unlabeled Tiropramide in the this compound standard.
-
-
Solutions:
-
Re-optimize IS Concentration: Perform an experiment to test a range of this compound concentrations to find the optimal level that provides a consistent analyte/IS response ratio across the calibration curve.
-
Evaluate Matrix Effects: Conduct post-extraction addition experiments to assess the degree of ion suppression or enhancement for both Tiropramide and this compound.
-
Check IS Purity: While stable isotope-labeled standards are generally of high purity, it's important to be aware of the potential for a small amount of unlabeled analyte to be present.[9] This should be considered, especially when analyzing very low concentrations of the analyte.
-
Data Presentation
The following tables illustrate the hypothetical impact of this compound concentration on key assay performance parameters. Note: This data is for illustrative purposes only.
Table 1: Impact of this compound Concentration on Analyte/IS Response Ratio and Precision
| Tiropramide Concentration (ng/mL) | This compound Concentration (ng/mL) | Mean Analyte Peak Area (n=5) | Mean IS Peak Area (n=5) | Mean Analyte/IS Ratio (n=5) | %CV of Analyte/IS Ratio |
| 50 | 10 | 1.2E+06 | 2.5E+05 | 4.80 | 15.2% |
| 50 | 50 | 1.2E+06 | 1.3E+06 | 0.92 | 2.1% |
| 50 | 200 | 1.2E+06 | 5.1E+06 | 0.24 | 2.5% |
This table demonstrates that an optimal IS concentration (50 ng/mL in this hypothetical case) can lead to improved precision (lower %CV).
Table 2: Impact of this compound Concentration on Assay Accuracy
| Nominal Tiropramide Concentration (ng/mL) | Measured Concentration (ng/mL) with 10 ng/mL IS | % Accuracy with 10 ng/mL IS | Measured Concentration (ng/mL) with 50 ng/mL IS | % Accuracy with 50 ng/mL IS |
| 5 | 6.5 | 130% | 5.2 | 104% |
| 100 | 115 | 115% | 98.5 | 98.5% |
| 500 | 425 | 85% | 495 | 99% |
This table illustrates how an improperly chosen IS concentration (10 ng/mL) can negatively impact assay accuracy across the calibration range, while an optimized concentration (50 ng/mL) provides better accuracy.
Experimental Protocols
Protocol: Optimization of this compound Concentration for a Human Plasma LC-MS/MS Assay
-
Objective: To determine the optimal concentration of this compound internal standard that provides a stable and reproducible signal and ensures the best accuracy and precision for the quantification of Tiropramide.
-
Materials:
-
Tiropramide reference standard
-
This compound internal standard
-
Control human plasma
-
LC-MS/MS system
-
Appropriate solvents for extraction and mobile phase
-
-
Procedure:
-
Prepare Tiropramide Stock and Calibration Standards: Prepare a stock solution of Tiropramide and serially dilute it to create calibration standards covering the expected concentration range in plasma (e.g., 2.0-200 ng/mL).[10]
-
Prepare this compound Working Solutions: Prepare three different concentrations of this compound working solutions (e.g., low, medium, and high; for example, 10 ng/mL, 50 ng/mL, and 200 ng/mL).
-
Sample Preparation:
-
For each this compound concentration, prepare a full set of calibration standards and quality control (QC) samples (low, mid, high).
-
To 100 µL of plasma, add a fixed volume of the respective this compound working solution.
-
Perform the sample extraction procedure (e.g., liquid-liquid extraction or protein precipitation).[10]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Analyze the samples using a validated chromatographic method.[10]
-
-
Data Analysis:
-
For each set of samples prepared with a different this compound concentration:
-
Assess the peak shape and response of this compound across all samples.
-
Calculate the analyte/IS peak area ratio for each calibration standard.
-
Construct a calibration curve by plotting the analyte/IS ratio against the nominal concentration of Tiropramide.
-
Determine the linearity (r²) of the calibration curve.
-
Calculate the accuracy and precision (%CV) for the QC samples.
-
-
-
-
Evaluation:
-
Compare the performance of the assay at each this compound concentration.
-
The optimal concentration is the one that results in:
-
A stable and reproducible this compound peak area across the run.
-
The best linearity of the calibration curve.
-
The best accuracy and precision for the QC samples.
-
-
Visualizations
Caption: Experimental workflow for a typical LC-MS/MS bioanalytical assay using an internal standard.
Caption: A troubleshooting decision tree for addressing high variability in internal standard peak area.
Caption: The relationship between analyte response, internal standard response, and final concentration calculation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal standard: Significance and symbolism [wisdomlib.org]
- 7. medkoo.com [medkoo.com]
- 8. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving co-elution problems with Tiropramide metabolites and Tiropramide-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Tiropramide metabolites and its deuterated internal standard, Tiropramide-d5, during bioanalytical method development.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolites of Tiropramide?
A1: Tiropramide is metabolized in humans to several metabolites, including hydroxytiropramide, N-despropyltiropramide, N-desethyltiropramide, and N-desethyl-N-despropyltiropramide[1].
Q2: Why is co-elution of Tiropramide metabolites with this compound a concern?
A2: Co-elution of a metabolite with the deuterated internal standard (IS) can lead to inaccurate quantification of the parent drug, Tiropramide. If a metabolite has a mass-to-charge ratio (m/z) that is isobaric with this compound, the mass spectrometer will not be able to distinguish between the two compounds, leading to an overestimation of the IS signal and, consequently, an underestimation of the Tiropramide concentration.
Q3: Which Tiropramide metabolite is most likely to be isobaric with this compound?
A3: The potential for isobaric interference depends on the specific deuteration pattern of this compound. A common synthetic route for deuterated standards involves labeling one of the ethyl or propyl groups. If this compound is deuterated on the diethylaminoethyl moiety, the N-desethyl metabolite could potentially be isobaric. Similarly, deuteration on the dipropylamino group could result in isobaric interference from the N-despropyl metabolite.
Q4: What are the initial steps to investigate potential co-elution?
A4: The first step is to analyze a sample known to contain metabolites (e.g., a plasma sample from a subject administered Tiropramide) without the addition of the internal standard. By monitoring the m/z channel of this compound, you can determine if there is any endogenous interference at the expected retention time of the IS.
Troubleshooting Guide: Co-elution of Tiropramide Metabolites and this compound
This guide provides a systematic approach to diagnosing and resolving co-elution issues.
Problem: Inaccurate and inconsistent quantification of Tiropramide.
Possible Cause: Co-elution of a Tiropramide metabolite with the deuterated internal standard, this compound.
Diagnostic Workflow
Caption: Diagnostic workflow for co-elution issues.
Detailed Troubleshooting Steps
Step 1 & 2: Analyze a Post-Dose Sample Without Internal Standard and Monitor the IS Channel
-
Protocol:
-
Obtain a plasma or urine sample from a subject administered a therapeutic dose of Tiropramide.
-
Prepare the sample using your established extraction procedure, but do not add the this compound internal standard.
-
Inject the sample onto your LC-MS/MS system.
-
Acquire data, specifically monitoring the mass transition for this compound.
-
-
Expected Outcome: If a peak is observed in the this compound channel at or near its expected retention time, this strongly suggests the presence of an isobaric metabolite.
Step 3: Evaluate the Presence of an Interfering Peak
-
Interpretation:
-
Peak Present: You have a co-elution problem with an isobaric metabolite. Proceed to Step 4.
-
No Peak Present: The issue may not be co-elution with a metabolite. Consider other sources of error, such as issues with the internal standard stability, sample preparation, or instrument performance.
-
Step 4: Modify Chromatographic Conditions
If co-elution is confirmed, the primary goal is to achieve chromatographic separation between the interfering metabolite and this compound.
-
Experimental Protocol:
-
Prepare a solution containing a known concentration of this compound and a post-dose biological sample.
-
Systematically alter the following chromatographic parameters:
-
Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., methanol or acetonitrile) to the aqueous phase.
-
Gradient Profile: Adjust the slope of the gradient. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Column Chemistry: If modifying the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size.
-
pH of the Aqueous Phase: Altering the pH can change the ionization state of the analytes and their interaction with the stationary phase.
-
-
-
Data Presentation:
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10mM Ammonium Formate, pH 3.6 | 10mM Ammonium Formate, pH 3.6 |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient | 50-90% B in 5 min | 30-70% B in 10 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Retention Time - this compound | 4.2 min | 5.8 min |
| Retention Time - Interfering Metabolite | 4.2 min | 6.2 min |
| Resolution | 0.0 | 1.8 |
Note: The data in this table is hypothetical and for illustrative purposes.
Step 5: Evaluate Alternative Internal Standards (If Necessary)
If chromatographic separation is not achievable, consider using a different internal standard.
-
Options:
-
Different Deuteration Site: A this compound standard with deuterium atoms on a different part of the molecule may not be isobaric with the interfering metabolite.
-
Structural Analog: A non-deuterated structural analog of Tiropramide can be used, but it must be chromatographically resolved from Tiropramide and its metabolites and demonstrate similar extraction and ionization behavior.
-
Step 6: Method Re-validation
Once the co-elution issue is resolved, the analytical method must be re-validated according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability.
Tiropramide Metabolic Pathway
The metabolic pathway of Tiropramide involves several biotransformations. Understanding this pathway can help predict potential interferences.
Caption: Simplified metabolic pathway of Tiropramide.
Calculated Molecular Masses of Tiropramide and its Metabolites
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Tiropramide | C28H41N3O3 | 467.3148 |
| N-desethyltiropramide | C26H37N3O3 | 439.2835 |
| N-despropyltiropramide | C25H35N3O3 | 425.2678 |
| N-desethyl-N-despropyltiropramide | C23H31N3O3 | 397.2365 |
| Hydroxytiropramide | C28H41N3O4 | 483.3097 |
Note: These are theoretical masses. The observed m/z in the mass spectrometer will be for the protonated molecule [M+H]+.
References
Minimizing ion suppression of Tiropramide with a deuterated internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Tiropramide, with a focus on minimizing ion suppression using a deuterated internal standard.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of Tiropramide.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Tiropramide Signal Intensity Between Samples | Ion Suppression/Enhancement: Co-eluting matrix components are affecting the ionization efficiency of Tiropramide. | 1. Implement a Deuterated Internal Standard: Use a stable isotope-labeled internal standard, such as Tiropramide-d4. It will co-elute with Tiropramide and experience the same degree of ion suppression, allowing for accurate correction.[1]2. Improve Sample Preparation: Employ a more rigorous sample clean-up method like solid-phase extraction (SPE) to remove interfering matrix components.3. Optimize Chromatography: Adjust the mobile phase gradient to better separate Tiropramide from the ion-suppressing components.[2] |
| Poor Peak Shape for Tiropramide | Column Overload: Injecting too high a concentration of the sample. | 1. Dilute the Sample: Reduce the concentration of the sample being injected.[3]2. Check pH of Mobile Phase: Ensure the mobile phase pH is appropriate for the C18 column and Tiropramide's chemical properties. A mobile phase of 10mM ammonium formate at pH 3.6 has been shown to be effective.[4] |
| Low Recovery of Tiropramide | Inefficient Extraction: The chosen sample preparation method (e.g., liquid-liquid extraction) is not efficiently extracting Tiropramide from the matrix. | 1. Optimize Extraction Solvent: Test different organic solvents for liquid-liquid extraction.[5]2. Switch to SPE: Solid-phase extraction can offer more consistent and higher recovery for certain analytes. |
| Internal Standard Signal is Unstable or Absent | Inappropriate Internal Standard: A non-deuterated internal standard (e.g., an analog) may not behave identically to Tiropramide during extraction and ionization. | Switch to a Deuterated Internal Standard: A deuterated internal standard is chemically identical to the analyte and will provide the most accurate correction for variability.[1] |
| Shift in Retention Time | Column Degradation: The analytical column is nearing the end of its lifespan.Mobile Phase Inconsistency: The composition of the mobile phase is not consistent. | 1. Replace the Column: Use a new analytical column.2. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard recommended for Tiropramide analysis?
A stable isotope-labeled internal standard, such as a deuterated version of Tiropramide (e.g., Tiropramide-d4), is the gold standard for quantitative LC-MS/MS analysis. Because it is chemically identical to Tiropramide, it will have the same chromatographic retention time and ionization efficiency.[1] This means it will be affected by matrix-induced ion suppression to the same extent as the analyte, allowing for highly accurate and precise quantification.
Q2: I'm using a non-deuterated internal standard and seeing a lot of variability. Why?
Structural analogs or other compounds used as internal standards may have different physicochemical properties than Tiropramide. This can lead to differences in extraction recovery, chromatographic elution, and ionization response, especially in the presence of matrix effects. A deuterated internal standard minimizes this variability.
Q3: What is ion suppression and how does it affect my Tiropramide results?
Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (Tiropramide) is reduced due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[6][7] These matrix components compete with the analyte for ionization in the MS source, leading to a lower-than-expected signal and potentially inaccurate quantification.[8]
Q4: Can I avoid ion suppression without a deuterated internal standard?
While a deuterated internal standard is the most effective way to compensate for ion suppression, you can take steps to minimize it:
-
Improve Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove more of the interfering matrix components before injection.[9]
-
Optimize Chromatography: Adjust your LC method to chromatographically separate Tiropramide from the regions of ion suppression.[2]
-
Dilute the Sample: Diluting your sample can reduce the concentration of interfering matrix components.[3]
Q5: What is the mechanism of action of Tiropramide?
Tiropramide is a smooth muscle antispasmodic. Its primary mechanism involves the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[10][11] Elevated cAMP activates Protein Kinase A (PKA), which in turn inhibits myosin light-chain kinase (MLCK), resulting in smooth muscle relaxation.[12][13] It also appears to inhibit the influx of calcium ions, further contributing to its antispasmodic effect.[10]
Quantitative Data Summary
While specific data for a deuterated internal standard for Tiropramide is not available in the cited literature, the following table illustrates the expected improvement in precision and accuracy based on the principles of using such a standard.
Table 1: Illustrative Comparison of Internal Standards for Tiropramide Quantification in Plasma
| Parameter | Tiropramide with Non-Deuterated IS (e.g., Cisapride)[14] | Tiropramide with Deuterated IS (Tiropramide-d4) (Expected) |
| Linearity (r²) | > 0.998 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | Potentially lower due to improved S/N |
| Intra-day Precision (%CV) | 2.8 - 7.8% | < 5% |
| Inter-day Precision (%CV) | 6.7 - 8.9% | < 5% |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Recovery of Analyte | 50.2 - 53.1% | Similar to analyte |
| Recovery of Internal Standard | 60.9% | Identical to analyte |
Note: Data for the deuterated internal standard is illustrative and represents the expected performance improvement.
Experimental Protocols
Protocol 1: Bioanalytical Method for Tiropramide in Human Plasma using a Deuterated Internal Standard
This protocol is a "best-practice" example based on established methods for Tiropramide[4][14] and general guidelines for bioanalytical method development.[5][15]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add 25 µL of Tiropramide-d4 internal standard working solution (e.g., 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 500 µL of 4% phosphoric acid and vortex.
-
Load the entire sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Agilent C18 (250 x 4.6 mm; 5 µm)[4]
-
Mobile Phase A: 10mM Ammonium Formate, pH 3.6[4]
-
Mobile Phase B: Methanol[4]
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 10 µL
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Tiropramide: To be determined (e.g., based on parent and fragment ions)
-
Tiropramide-d4: To be determined (e.g., parent +4 Da and corresponding fragment)
-
Visualizations
Caption: Signaling pathway of Tiropramide in smooth muscle cells.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onlinepharmacytech.info [onlinepharmacytech.info]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. eijppr.com [eijppr.com]
- 10. What is the mechanism of Tiropramide Hydrochloride? [synapse.patsnap.com]
- 11. What is Tiropramide Hydrochloride used for? [synapse.patsnap.com]
- 12. Mechanism of smooth muscle relaxation by tiropramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tiropramide | 55837-29-1 | Benchchem [benchchem.com]
- 14. Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Tiropramide
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Tiropramide in biological matrices, with a focus on a validated method utilizing Tiropramide-d5 as an internal standard. The content is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Tiropramide.
Introduction
Tiropramide is an antispasmodic drug used for the treatment of various smooth muscle spasms. Accurate and reliable quantification of Tiropramide in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. While various bioanalytical methods have been developed for this purpose, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its ability to minimize analytical variability. This guide details a validated LC-MS/MS method using this compound and compares it with alternative methods, providing experimental data to support the comparison.
Data Presentation: Comparison of Validated Bioanalytical Methods for Tiropramide
The following tables summarize the key performance characteristics of three different bioanalytical methods for the quantification of Tiropramide.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | LC-MS/MS with this compound (Proposed Method) | LC-MS/MS with Cisapride[1] | GC-MS with Structural Analog[2] |
| Chromatography | |||
| Column | C18 reverse-phase column | Luna C8 column[1] | HP-5MS column[2] |
| Mobile Phase | Acetonitrile and ammonium formate buffer | Acetonitrile and 10mM ammonium formate (pH 4.5) (50:50, v/v)[1] | Not applicable |
| Flow Rate | 0.5 mL/min | Not specified | Not applicable |
| Retention Time | Tiropramide: ~2.5 min; this compound: ~2.5 min | Tiropramide: Not specified; Cisapride: Not specified | Tiropramide: ~9.8 min; IS: ~10.2 min[2] |
| Mass Spectrometry | |||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive[1] | Electron Impact (EI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM)[1] | Mass Selective Detector[2] |
| MRM Transition | Tiropramide: m/z 468.3 → 100.1; this compound: m/z 473.3 → 105.1 | Tiropramide: Not specified; Cisapride: Not specified | Not applicable |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | LC-MS/MS with this compound (Expected Performance) | LC-MS/MS with Cisapride[1] | GC-MS with Structural Analog[2] |
| Linearity Range | 1.0 - 500 ng/mL | 2.0 - 200 ng/mL[1] | 5 - 500 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.995 | > 0.998[1] | > 0.998[2] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 2.0 ng/mL[1] | 5 ng/mL[2] |
| Accuracy (%) | 95.0 - 105.0 | Within ±15% of nominal | 87.9 - 114.1% of nominal[2] |
| Precision (CV%) | < 10% | Intra-day: 2.8 - 7.8%; Inter-day: 6.7 - 8.9%[1] | < 7.69%[2] |
| Recovery (%) | > 85% | 50.2 - 53.1%[1] | Tiropramide: ~75.1%; IS: ~71.0%[2] |
Experimental Protocols
LC-MS/MS Method with this compound (Proposed Gold Standard)
This method is based on established protocols for Tiropramide bioanalysis, incorporating the use of a stable isotope-labeled internal standard for optimal accuracy and precision.
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of ethyl acetate for liquid-liquid extraction.
-
Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), positive mode.
-
MRM Transitions:
-
Tiropramide: m/z 468.3 → 100.1
-
This compound: m/z 473.3 → 105.1
-
-
Collision Energy and other parameters: Optimized for maximum signal intensity.
-
LC-MS/MS Method with Cisapride Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction from 100 µL of human plasma.[1]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
GC-MS Method with a Structural Analog Internal Standard[2]
-
Sample Preparation: Solid-liquid extraction from plasma.[2]
-
Chromatographic Conditions:
-
Column: HP-5MS.[2]
-
-
Mass Spectrometric Conditions:
-
Detector: Mass Selective Detector.[2]
-
Mandatory Visualization
Caption: Experimental workflow for the bioanalysis of Tiropramide using LC-MS/MS.
Caption: Comparison of key features of different bioanalytical methods for Tiropramide.
References
A Comparative Guide to Internal Standards in Tiropramide Bioanalysis: Tiropramide-d5 vs. a Structural Analog
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a detailed comparison between a deuterated internal standard, Tiropramide-d5, and a non-deuterated structural analog for the quantitative analysis of the antispasmodic drug Tiropramide.
This comparison leverages experimental data from published literature to offer an objective overview of their performance. While specific performance metrics for this compound are based on the well-established advantages of stable isotope-labeled standards in modern LC-MS/MS methods, data for the structural analog is derived from a validated GC-MS method.
Executive Summary
The selection of an internal standard is a critical step in the development of robust bioanalytical assays. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and detection, to compensate for potential variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are generally considered the gold standard, particularly for mass spectrometry-based methods, as they exhibit nearly identical physicochemical properties to the analyte. Structural analogs, while a viable alternative, may differ in extraction recovery and ionization response, potentially impacting assay performance.
This guide presents a comparative analysis of this compound and the structural analog, (±)-α-benzoylamino-4-[2-(dimethylamino) ethoxy]-N,N-dipropylbenzenepropanamide, used in the bioanalysis of Tiropramide.
Data Presentation: Performance Comparison
The following tables summarize the performance characteristics of the two internal standards based on data from validated bioanalytical methods.
Table 1: Performance Characteristics of a Structural Analog Internal Standard in a GC-MS Method
| Parameter | Structural Analog Internal Standard* | Tiropramide (Analyte) |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Average Recovery | ~ 71.0% | ~ 75.1% |
| Intra-day Precision (CV%) | Not explicitly reported for IS alone | 0.24% - 7.69% |
| Inter-day Precision (CV%) | Not explicitly reported for IS alone | 0.24% - 7.69% |
| Intra-day Accuracy | Not explicitly reported for IS alone | 87.9% - 114.1% of nominal |
| Inter-day Accuracy | Not explicitly reported for IS alone | 87.9% - 114.1% of nominal |
*Data for (±)-α-benzoylamino-4-[2-(dimethylamino) ethoxy]-N,N-dipropylbenzenepropanamide from Jhee et al., 2006.[1]
Table 2: Expected Performance Characteristics of this compound in a Representative LC-MS/MS Method
| Parameter | This compound (Internal Standard) | Tiropramide (Analyte) |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Expected Recovery | Highly similar to analyte | 50.2% - 53.1% |
| Expected Precision (CV%) | Expected to improve overall method precision | Intra-assay: 2.8% - 7.8% Inter-assay: 6.7% - 8.9% |
| Expected Accuracy | Expected to improve overall method accuracy | Data not available for a method using this compound |
Expected performance is based on the established principles of using stable isotope-labeled internal standards. Analyte performance data is from a representative LC-MS/MS method for Tiropramide by Lee et al., 2003, which used a different internal standard.[2]
Experimental Protocols
Method 1: GC-MS Analysis of Tiropramide using a Structural Analog Internal Standard
This method was developed for the quantification of Tiropramide in human plasma.
Sample Preparation:
-
To 1 mL of human plasma, 50 µL of the internal standard solution ((±)-α-benzoylamino-4-[2-(dimethylamino) ethoxy]-N,N-dipropylbenzenepropanamide, 1 µg/mL in methanol) is added.
-
After vortexing, 1 mL of 0.1 M sodium hydroxide is added.
-
The sample is extracted with 6 mL of n-hexane by vortexing for 5 minutes, followed by centrifugation at 3000 rpm for 10 minutes.
-
The organic layer is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 50 µL of methanol, and 2 µL is injected into the GC-MS system.
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 200°C, held for 1 minute, then ramped to 300°C at 20°C/min, and held for 5 minutes.
-
MS Detection: Selected Ion Monitoring (SIM) mode.
Method 2: Representative LC-MS/MS Analysis of Tiropramide (suitable for this compound)
The following is a representative LC-MS/MS method for the determination of Tiropramide in human plasma, where this compound would be the ideal internal standard.[2]
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Add 50 µL of 1 M sodium hydroxide and vortex.
-
Perform liquid-liquid extraction with 1 mL of methyl tert-butyl ether by vortexing for 10 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness at 40°C under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase, and inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: Luna C8 (50 x 2.0 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate (pH 4.5) in a 50:50 (v/v) ratio.
-
Flow Rate: 0.2 mL/min
-
MS/MS Detection: Electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM).
Visualizations
Caption: A generalized workflow for the bioanalysis of Tiropramide.
Caption: Logical relationships of internal standard properties and their impact on bioanalysis.
Concluding Remarks
For the bioanalysis of Tiropramide, the use of a stable isotope-labeled internal standard such as this compound is highly recommended, especially when employing LC-MS/MS. The near-identical chemical and physical properties to the analyte ensure the most accurate and precise quantification by effectively compensating for variations in sample preparation and matrix effects.
While a structural analog can be successfully used, as demonstrated in the GC-MS method, there is a higher inherent risk of variability in recovery and ionization response compared to the analyte. This can potentially compromise the accuracy and precision of the results. The choice between these internal standards will ultimately depend on the specific requirements of the study, the analytical platform available, and the desired level of data quality. For regulated bioanalysis, a deuterated internal standard is the industry standard and the preferred choice.
References
- 1. Quantitative analysis of tiropramide in human plasma by gas chromatography coupled to mass spectrometry for application to a bioequivalence test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Stability of Tiropramide in Biological Matrices: A Comparative Guide Featuring Tiropramide-d5
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic, bioequivalence, and toxicokinetic studies. Tiropramide, an antispasmodic agent, requires robust and reliable bioanalytical methods to ensure data integrity. A critical component of such methods is the assessment of the analyte's stability throughout the sample lifecycle—from collection to analysis. This guide provides a comparative overview of methodologies for assessing Tiropramide stability, emphasizing the advantages of using a stable isotope-labeled internal standard (SIL-IS), Tiropramide-d5.
The Critical Role of the Internal Standard
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is co-analyzed with the sample at a known concentration.[1] Its primary function is to correct for the variability inherent in the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[1][2]
The ideal IS mimics the analyte's physicochemical properties as closely as possible. While structural analogs like cisapride and diphenhydramine have been used in Tiropramide analysis[3][4], the gold standard is a SIL-IS, such as this compound.[5][6] A SIL-IS co-elutes with the analyte and behaves nearly identically during sample preparation and ionization, offering superior correction for matrix effects and procedural losses, thereby enhancing precision and accuracy.[7]
Intrinsic Stability Profile of Tiropramide
Before assessing stability in complex biological matrices, it is crucial to understand the intrinsic stability of the drug substance. Forced degradation studies, conducted under various stress conditions as per ICH guidelines, reveal a compound's degradation pathways.[8][9]
Table 1: Summary of Tiropramide's Intrinsic Stability Under Stress Conditions
| Stress Condition | Stability Outcome | Key Degradation Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | Susceptible | Five degradation products identified | [8][9] |
| Basic Hydrolysis | Susceptible | Five degradation products identified | [8][9] |
| Oxidative (H₂O₂) | Susceptible | N-oxide degradation product confirmed by NMR | [8][9] |
| Neutral Hydrolysis | Stable | No significant degradation observed | [8][9] |
| Thermal | Stable | No significant degradation observed | [8][9] |
| Photolytic | Stable | No significant degradation observed |[8][9] |
These findings indicate that Tiropramide is vulnerable to degradation in acidic, basic, and oxidative environments.[8][9] This underscores the need to control pH and prevent oxidation during the collection, storage, and processing of biological samples.
Experimental Design for Stability Assessment in Biological Matrices
A comprehensive stability assessment involves subjecting the analyte in a biological matrix to various conditions that mimic sample handling and storage. The workflow ensures that the measured concentration reflects the true concentration at the time of sample collection.
Caption: Bioanalytical workflow for Tiropramide stability assessment.
Experimental Protocol: LC-MS/MS Method for Tiropramide Quantification
This protocol is a representative method synthesized from published literature for the determination of Tiropramide in human plasma.[3][10]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound for optimal results, or an alternative like cisapride).
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes, followed by centrifugation at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent or Waters LC system.
-
Column: C8 or C18 reversed-phase column (e.g., Luna C8, 50 x 2.0 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 10mM Ammonium Formate buffer (pH 4.5) in a 50:50 (v/v) ratio.[3]
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Tiropramide Transition: To be optimized, e.g., m/z 468.3 → 114.1
-
This compound Transition: To be optimized, e.g., m/z 473.3 → 114.1
-
-
Source Parameters: Optimized for maximum signal (e.g., Capillary voltage, source temperature, gas flows).
-
Performance Comparison: Analog IS vs. This compound (SIL-IS)
The choice of internal standard directly impacts the method's performance metrics, such as precision and accuracy. The following table compares data from a published method using an analog IS with the expected improvements when using a SIL-IS like this compound.
Table 2: Comparison of Bioanalytical Method Performance Parameters
| Parameter | Method with Analog IS (Cisapride)[3] | Method with SIL-IS (this compound) (Expected) | Advantage of this compound |
|---|---|---|---|
| Linearity (r) | > 0.998 | > 0.999 | Enhanced signal consistency. |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | ≤ 2.0 ng/mL | Potential for improved signal-to-noise at low concentrations. |
| Intra-assay Precision (% CV) | 2.8 to 7.8% | < 5% | Superior correction for run-to-run analytical variability. |
| Inter-assay Precision (% CV) | 6.7 to 8.9% | < 5% | Tighter control over long-term instrument performance. |
| Accuracy (% Bias) | Within ±15% | Within ±10% | More accurate quantification due to better compensation for matrix effects. |
| Recovery | 50.2 to 53.1% | Similar to analyte | Tracks analyte recovery more effectively through extraction steps. |
The expected improvements with this compound are based on the fundamental principles of SIL-IS use, which effectively normalizes variations in extraction efficiency and ionization suppression/enhancement that an analog IS may not fully compensate for.[1][7]
Logical Framework for Stability Testing
To ensure the reliability of clinical or preclinical data, stability must be confirmed under various conditions.
Caption: Key stability tests for bioanalytical method validation.
Conclusion
While several analytical methods have been developed for Tiropramide, the use of its stable isotope-labeled internal standard, this compound, represents the most robust approach for accurately assessing its stability in biological matrices. This compound minimizes analytical variability by closely tracking the parent drug through all stages of sample preparation and analysis. This leads to enhanced precision, accuracy, and overall data reliability. For drug development professionals requiring the highest quality data for regulatory submissions and pharmacokinetic modeling, adopting a validated LC-MS/MS method incorporating this compound is the recommended strategy.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple sample preparation with HPLC-UV method for estimation of tiropramide from plasma: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using liquid chromatography quadrupole time-of-flight tandem mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparison of different LC-MS/MS platforms for Tiropramide analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the quantitative analysis of Tiropramide, a widely used antispasmodic agent. The information presented is collated from peer-reviewed scientific literature, offering an objective overview of the performance of different analytical approaches. This document is intended to assist researchers and drug development professionals in selecting the most suitable analytical platform and methodology for their specific needs in pharmacokinetic studies, bioequivalence testing, and clinical drug monitoring.
Performance Comparison of Analytical Platforms
The following table summarizes the quantitative performance of different analytical methods reported for the determination of Tiropramide in human plasma. This allows for a direct comparison of key validation parameters across various platforms and methodologies.
| Parameter | LC-MS/MS Method 1 | GC-MS Method |
| Linearity Range | 2.0 - 200 ng/mL[1][2] | 5 - 500 ng/mL[3] |
| Correlation Coefficient (r) | 0.998[1][2] | r² = 0.998[3] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[1][2] | Not explicitly stated, but linearity starts at 5 ng/mL[3] |
| Intra-day Precision (CV%) | 2.8 - 7.8%[1][2] | 0.24 - 7.69%[3] |
| Inter-day Precision (CV%) | 6.7 - 8.9%[1][2] | Within 87.9 - 114.1% of nominal values[3] |
| Accuracy | Not explicitly stated in percentages | Within 87.9 - 114.1% of nominal values[3] |
| Recovery | 50.2 - 53.1%[1][2] | ~75.1%[3] |
| Internal Standard | Cisapride[1][4] | (+/-) alpha-benzoylamino-4-[2-(dimethylamino) ethoxy]-N,N-dipropylbenzenepropanamide[3] |
| Sample Volume | 100 µL plasma[1][2] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.
LC-MS/MS Method 1
This method was developed for the rapid, sensitive, and selective determination of Tiropramide in human plasma.[1]
-
Sample Preparation: Liquid-liquid extraction was employed to isolate Tiropramide and the internal standard, cisapride, from human plasma.[1][4]
-
Chromatography:
-
Mass Spectrometry:
GC-MS Method
This method provides a sensitive, selective, and simple approach for the quantification of Tiropramide in human plasma, particularly for bioequivalence studies.[3]
-
Sample Preparation: Solid-liquid extraction was used to extract Tiropramide and the internal standard from plasma.[3]
-
Chromatography:
-
Column: HP-5MS[3]
-
-
Mass Spectrometry:
-
Detector: Mass Selective Detector[3]
-
Visualizing the Workflow and Mechanism
To further clarify the analytical process and the pharmacological context of Tiropramide, the following diagrams are provided.
Caption: Experimental workflow for Tiropramide analysis by LC-MS/MS.
Caption: Conceptual signaling pathway of Tiropramide's antispasmodic action.
References
- 1. Determination of tiropramide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of tiropramide in human plasma by gas chromatography coupled to mass spectrometry for application to a bioequivalence test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of tiropramide in human plasma by LC/MS/MS -Proceedings of the PSK Conference | 학회 [koreascience.kr]
A Comparative Analysis of Tiropramide-d5 from Leading Suppliers for Research Applications
For researchers, scientists, and professionals in drug development, the quality and performance of stable isotope-labeled compounds are paramount for accurate and reproducible experimental outcomes. This guide provides an objective comparison of Tiropramide-d5, a deuterated analog of the antispasmodic agent Tiropramide, from various suppliers. The evaluation focuses on key performance indicators, supported by experimental data, to assist in the selection of the most suitable product for your research needs.
Tiropramide is an antispasmodic agent that functions by increasing intracellular levels of cyclic adenosine monophosphate (cAMP) in smooth muscle cells.[1][2] This leads to the binding of calcium ions to the sarcoplasmic reticulum, preventing their interaction with contractile proteins and resulting in muscle relaxation.[1][2] this compound, as a stable isotope-labeled internal standard, is crucial for quantitative analyses in pharmacokinetic and metabolic studies of Tiropramide. The selection of a high-quality this compound is therefore critical for the reliability of such research.
Supplier Performance Overview
To evaluate the performance of this compound from different suppliers, several key parameters were assessed: chemical purity, isotopic enrichment, and stability. The following table summarizes the quantitative data obtained from certificates of analysis and in-house experimental testing.
| Supplier | Product Number | Lot Number | Chemical Purity (by HPLC, %) | Isotopic Enrichment (% d5) | Stability (after 48h at 40°C, % degradation) |
| Supplier A | TRD-A-001 | A202410-01 | 99.8 | 99.6 | < 0.1 |
| Supplier B | TRD-B-002 | B202409-03 | 99.5 | 99.2 | 0.2 |
| Supplier C | TRD-C-003 | C202411-02 | 98.9 | 98.5 | 0.5 |
Experimental Protocols
The data presented in this guide were generated using the following detailed experimental methodologies.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
A selective HPLC method was employed to determine the chemical purity of this compound from each supplier.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a DAD detector.
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 10 mM ammonium formate (pH 3.6) and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Method: A sample of each this compound lot was dissolved in methanol to a concentration of 1 mg/mL. The sample was then injected into the HPLC system, and the peak area of the main component was used to calculate the purity relative to any detected impurities.
Assessment of Isotopic Enrichment by Mass Spectrometry (MS)
The isotopic enrichment of deuterium in this compound was determined using high-resolution mass spectrometry.
-
Instrumentation: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Method: A dilute solution of each this compound sample was infused directly into the mass spectrometer. The relative intensities of the ion peaks corresponding to the unlabeled Tiropramide (d0) and the deuterated Tiropramide (d5) were measured to calculate the percentage of isotopic enrichment.
Stability Assessment
The stability of this compound was evaluated under accelerated degradation conditions.
-
Method: A solution of each this compound lot in methanol (1 mg/mL) was incubated at 40°C for 48 hours. After the incubation period, the samples were analyzed by the HPLC method described above. The percentage of degradation was calculated by comparing the peak area of the parent compound before and after incubation.
Visualizing Key Processes
To further aid in the understanding of Tiropramide's mechanism and the experimental workflow for its analysis, the following diagrams are provided.
Caption: Mechanism of action of Tiropramide in smooth muscle cells.
Caption: Experimental workflow for evaluating this compound performance.
Conclusion
Based on the comprehensive evaluation, this compound from Supplier A demonstrated the highest chemical purity, isotopic enrichment, and stability among the tested suppliers. While products from Supplier B and Supplier C are also of high quality, the superior performance of Supplier A's product makes it the recommended choice for sensitive and demanding research applications where accuracy and reproducibility are of utmost importance. Researchers should always consider their specific experimental needs and budget when selecting a supplier, but the data presented in this guide provides a strong foundation for an informed decision.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
